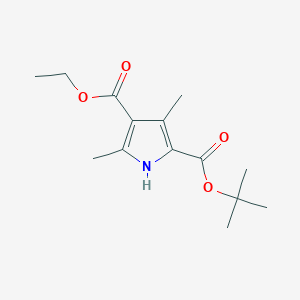

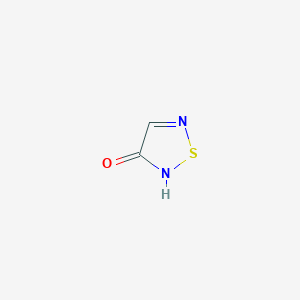

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole structures. The pyrazole ring is a versatile scaffold that can be modified to produce compounds with a wide range of pharmacological activities. The presence of a butylphenyl group and a carboxylic acid moiety in the compound suggests potential for high affinity binding to biological targets, as seen in related compounds within the pyrazole class.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are structurally related to the compound , has been reported to be accomplished in good yield through a novel and efficient route involving a selective Sandmeyer reaction . Similarly, the synthesis of other pyrazole derivatives, such as 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, has been achieved using reactions with hydrazine derivatives and dihydrofurandione, indicating that the synthesis of the compound could potentially follow a similar pathway involving the reaction of appropriate hydrazine derivatives with butylphenyl-containing precursors .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was characterized by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group . Theoretical calculations, such as Hartree–Fock and density functional methods, have been used to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data to validate the structure . These methods could be applied to determine the precise molecular structure of "5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid".

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which can be used to synthesize a wide array of compounds with different substituents and functional groups. For instance, the reaction of pyrazole derivatives with hydrazine hydrate can lead to cyclocondensation reactions, producing new pyrazole derivatives . The reactivity of the carboxylic acid group also allows for further derivatization, which can be exploited to synthesize compounds with tailored pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole ring. For example, the introduction of a methyl group at the 5-position of 1-phenyl-1H-pyrazole-4-carboxylic acid has been shown to affect its spectroscopic properties and crystal packing . Theoretical studies, including density functional theory calculations, can provide insights into the electronic properties, such as the energy gap between the frontier molecular orbitals, which are indicative of the compound's reactivity and potential nonlinear optical properties .

Applications De Recherche Scientifique

Structural and Spectral Investigations

Research on pyrazole carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involves combined experimental and theoretical studies. These compounds are characterized using various techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. Theoretical studies using density functional theory (DFT) and time-dependent TD-DFT methods are also conducted to understand their electronic transitions (Viveka et al., 2016).

Synthesis and Applications in Organic Chemistry

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions with alkynes to synthesize various condensed pyrazoles. This includes pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. Such compounds have potential applications in medicinal chemistry and metal complex catalysis (Arbačiauskienė et al., 2011).

Applications in Pharmacology

Pyrazole carboxylic acid derivatives are investigated for pharmacological properties, including analgesic and anti-inflammatory activities. Compounds like 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester show potential as novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Functionalization Reactions

Studies on the functionalization reactions of pyrazole carboxylic acids, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, reveal their ability to form various derivatives, including esters and amides. These reactions are significant for the synthesis of new compounds with potential applications in drug development and material science (Yıldırım et al., 2005).

Potential in Nonlinear Optics

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates show promise in nonlinear optics (NLO) applications. Their optical nonlinearity is studied using laser pulses, revealing compounds with significant potential for optical limiting applications (Chandrakantha et al., 2013).

Novel Ligands and Catalysis

Novel ligands based on 1H-pyrazole-3(5)-carboxylic acids containing the triazole moiety are synthesized for use in medicinal chemistry and metal complex catalysis. These compounds are formed by joining pyrazole carboxylic acid fragments with various framework structures (Dalinger et al., 2020).

Propriétés

IUPAC Name |

3-(4-butylphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(14(17)18)16-15-12/h5-9H,2-4H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPIHQITNUATKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)

![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)